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Compound of Interest

Compound Name: 1-(2-Bromothiazol-5-yl)ethanone

Cat. No.: B1527646 Get Quote

For Immediate Release

Shanghai, China – January 1, 2026 – In the landscape of pharmaceutical research and drug

development, the precise characterization of heterocyclic compounds is paramount. 1-(2-
Bromothiazol-5-yl)ethanone, a key building block in medicinal chemistry, presents a unique

spectroscopic profile. This in-depth technical guide provides a detailed analysis of its nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering field-

proven insights for researchers and scientists.

Molecular Identity:

Systematic Name: 1-(2-bromo-1,3-thiazol-5-yl)ethanone

CAS Number: 1161776-13-1[1][2]

Molecular Formula: C₅H₄BrNOS[1][2]

Molecular Weight: 206.06 g/mol

Executive Summary
A comprehensive search for the experimental spectroscopic data of 1-(2-Bromothiazol-5-
yl)ethanone (CAS: 1161776-13-1) did not yield specific ¹H NMR, ¹³C NMR, IR, or mass

spectra in the available scientific literature and databases. However, by analyzing the spectra

of isomeric and structurally related compounds, we can provide a robust predictive analysis of
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the expected spectroscopic characteristics. This guide will, therefore, focus on the theoretical

spectral values and interpretation based on established principles of spectroscopy and data

from closely related molecules. This approach offers a valuable framework for researchers in

identifying and characterizing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Predictive Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.

¹H NMR Spectroscopy
The proton NMR spectrum of 1-(2-Bromothiazol-5-yl)ethanone is expected to be relatively

simple, exhibiting two distinct signals corresponding to the aromatic proton on the thiazole ring

and the methyl protons of the acetyl group.

Expected Chemical Shifts (δ) in CDCl₃:
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Protons
Predicted
Chemical Shift
(ppm)

Multiplicity Integration Rationale

Thiazole-H ~8.0 - 8.5 Singlet (s) 1H

The proton at the

C4 position of

the thiazole ring

is deshielded by

the electron-

withdrawing

effects of the

adjacent sulfur

and nitrogen

atoms, as well as

the carbonyl

group.

-CH₃ ~2.6 - 2.8 Singlet (s) 3H

The methyl

protons of the

acetyl group are

in a typical

chemical shift

range for a

methyl ketone.

Experimental Causality: The choice of deuterochloroform (CDCl₃) as a solvent is standard for

many organic compounds, offering good solubility and minimal interference in the proton NMR

spectrum. The predicted chemical shifts are based on the analysis of similar thiazole-containing

compounds and the known electronic effects of the substituents.

¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide insight into the carbon skeleton of the molecule.

Expected Chemical Shifts (δ) in CDCl₃:
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Carbon Atom
Predicted Chemical Shift
(ppm)

Rationale

C=O ~190 - 195

The carbonyl carbon of the

ketone is characteristically

found in this downfield region.

C2 (C-Br) ~140 - 145

The carbon atom attached to

the bromine is significantly

deshielded.

C4 ~150 - 155

The C4 carbon of the thiazole

ring is deshielded by the

adjacent heteroatoms.

C5 ~125 - 130
The carbon atom bearing the

acetyl group.

-CH₃ ~25 - 30
The methyl carbon of the

acetyl group.

Infrared (IR) Spectroscopy: Functional Group
Identification
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule.

Expected Major Absorption Bands:

Wavenumber
(cm⁻¹)

Intensity Functional Group Vibrational Mode

~1680 - 1700 Strong C=O (Ketone) Stretching

~1500 - 1600 Medium
C=N, C=C (Thiazole

ring)
Stretching

~1350 - 1370 Medium -CH₃ Bending

~600 - 700 Medium-Strong C-Br Stretching
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Causality Behind Experimental Choices: The sample for IR analysis would typically be

prepared as a KBr pellet or a thin film to obtain a clear spectrum. The predicted absorption

bands are based on characteristic vibrational frequencies for ketones, aromatic heterocycles,

and alkyl halides. The strong carbonyl stretch is a key diagnostic peak for this molecule.

Mass Spectrometry (MS): Molecular Weight and
Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation

pattern of a molecule, which can be used to confirm its structure.

Expected Fragmentation Pattern (Electron Ionization - EI):

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 204 and 206 with an

approximate 1:1 intensity ratio. This characteristic isotopic pattern is due to the presence of

the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Analysis of the isomeric compound 1-(5-

Bromothiazol-2-yl)ethanone confirms the expectation of a clear bromine isotope pattern in

the mass spectrum.

Key Fragment Ions:

[M - CH₃]⁺ (m/z 189/191): Loss of a methyl radical from the acetyl group.

[M - COCH₃]⁺ (m/z 161/163): Cleavage of the acetyl group, resulting in the 2-

bromothiazole cation.

[CH₃CO]⁺ (m/z 43): The acetyl cation, which is a very common fragment for methyl

ketones.

Experimental Workflow for MS Analysis:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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